2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-3-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate is a complex organic compound characterized by the presence of a chlorinated nitrophenoxy group attached to a phenyl ring, which is further connected to an oxoethyl nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common synthetic route involves the reaction of 2-chloro-6-nitrophenol with 4-bromophenyl acetate under basic conditions to form the intermediate 2-[4-(2-chloro-6-nitrophenoxy)phenyl]acetate. This intermediate is then subjected to esterification with nicotinic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-methoxybenzoate
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-bromobenzoate
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl nicotinate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H13ClN2O6 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C20H13ClN2O6/c21-16-4-1-5-17(23(26)27)19(16)29-15-8-6-13(7-9-15)18(24)12-28-20(25)14-3-2-10-22-11-14/h1-11H,12H2 |
InChI Key |
ZUQIGRSBMQZHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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